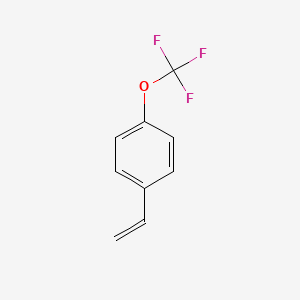

1-(Trifluoromethoxy)-4-vinylbenzene

Description

Significance of Fluorine in Modern Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in molecular design. Its small atomic radius, similar to that of hydrogen, allows for its introduction into molecules often without significant steric alteration. However, its high electronegativity dramatically alters the electronic properties of the molecule. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which often enhances the thermal and metabolic stability of fluorinated compounds. mdpi.comnih.gov This increased stability is a highly sought-after characteristic in the development of durable materials and long-lasting pharmaceuticals. nih.gov The presence of fluorine can also modulate a molecule's lipophilicity, which is a critical factor in the bioavailability of drugs. mdpi.com

Importance of the Trifluoromethoxy Group in Molecular Design

The trifluoromethoxy group (-OCF₃) is a prime example of a fluorine-containing functional group that offers a unique set of properties. It is often considered a lipophilic substituent, more so than a simple methoxy (B1213986) group, and its electron-withdrawing nature can significantly influence the reactivity and acidity of a molecule. mdpi.com In medicinal chemistry, the trifluoromethoxy group is often employed to enhance metabolic stability by blocking potential sites of oxidation. mdpi.com Its introduction can also improve a drug candidate's membrane permeability and binding affinity to target proteins. mdpi.com The steric bulk of the trifluoromethoxy group, while not excessively large, can also play a role in dictating the conformation of a molecule, which is crucial for its biological activity.

Overview of Vinylbenzene Derivatives in Organic Synthesis and Materials Science

Vinylbenzene, commonly known as styrene (B11656), and its derivatives are fundamental monomers in the polymer industry. The vinyl group is readily polymerizable through various methods, including free-radical, anionic, and cationic polymerization, leading to the formation of polystyrene and a vast array of copolymers with diverse properties. youtube.com These polymers find applications in a wide range of products, from simple packaging to high-performance engineering plastics. Beyond polymerization, the vinyl group can also participate in a variety of other chemical transformations, making vinylbenzene derivatives versatile intermediates in organic synthesis. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXXIIUTXCYKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288597 | |

| Record name | 1-Ethenyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-08-9 | |

| Record name | 1-Ethenyl-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1736-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethenyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 1 Trifluoromethoxy 4 Vinylbenzene

Precursor Synthesis Routes to Trifluoromethoxybenzene Derivatives

The synthesis of 1-(trifluoromethoxy)-4-vinylbenzene often begins with the formation of a substituted trifluoromethoxybenzene core. Several classical and modern organic chemistry reactions are employed to introduce the trifluoromethoxy group onto an aromatic ring, which can then be further functionalized to yield the desired vinyl compound.

Chlorination and Fluoridation Strategies

One of the historical methods for synthesizing trifluoromethoxybenzene derivatives involves a two-step process starting from a corresponding anisole (B1667542) (methoxybenzene) derivative. The initial step is the chlorination of the methoxy (B1213986) group, followed by a fluorination reaction.

The chlorination of the methyl group of an anisole derivative can be achieved using various chlorinating agents. Subsequently, the resulting trichloromethoxy group is converted to the trifluoromethoxy group using a fluorinating agent such as antimony trifluoride (SbF₃), often with a catalyst like antimony pentachloride (SbCl₅). This halogen exchange reaction, known as the Swarts reaction, is a key step in this pathway.

Diazotization and Decomposition Approaches

Another established route to trifluoromethoxybenzene precursors involves the diazotization of an appropriate aminobenzene derivative. In this method, an amino group on the benzene (B151609) ring is converted into a diazonium salt using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid.

The resulting diazonium salt is then subjected to decomposition in the presence of a trifluoromethoxide source. This method allows for the regioselective introduction of the trifluoromethoxy group at the position formerly occupied by the amino group.

Reduction of Nitro-Substituted Precursors

The reduction of nitro-substituted aromatic compounds to their corresponding amines is a fundamental transformation that provides the necessary precursors for the diazotization route. beilstein-journals.orgnih.gov A variety of reducing agents can be employed for this purpose, ranging from metal-based systems to metal-free alternatives.

Commonly used methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst. youtube.com Another approach is the use of dissolving metal reductions, for instance, with iron or tin in the presence of hydrochloric acid. youtube.com More modern, metal-free methods have also been developed, such as the use of diboronic acid in water or trichlorosilane, which offer milder and more environmentally friendly conditions. beilstein-journals.orgorganic-chemistry.org The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. jrfglobal.com For example, borane-THF has been shown to selectively reduce nitro groups in the presence of other reducible functionalities like esters. jrfglobal.com

Direct Synthesis and Optimization Strategies for this compound

Once a suitable trifluoromethoxybenzene precursor is obtained, the final step is the introduction of the vinyl group. Alternatively, direct methods can be employed to construct the target molecule from appropriately functionalized starting materials.

Catalytic Desulfonylation from Vinyl Sulfonyl Molecules

The synthesis of vinyl compounds can be achieved through the desulfonylation of vinyl sulfones. nih.gov Vinyl sulfones themselves are valuable synthetic intermediates and can be prepared through various methods, including the reaction of alkenes with sulfonyl chlorides or the coupling of sulfonate salts with vinyl halides. d-nb.infoorganic-chemistry.org The removal of the sulfonyl group from a vinylic carbon is typically accomplished through reductive methods or by addition-elimination processes. nih.gov This approach offers a pathway to vinylarenes from readily available starting materials.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile tools for the formation of carbon-carbon bonds. libretexts.orgwikipedia.orgyonedalabs.com This reaction is widely used to synthesize styrenes and their derivatives. wikipedia.org In the context of this compound synthesis, a Suzuki-Miyaura coupling would typically involve the reaction of a 4-(trifluoromethoxy)phenyl-containing electrophile with a vinyl-containing nucleophile, or vice versa.

Ethylene (B1197577) Precursor Applications in Mizoroki–Heck Coupling

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. In the context of synthesizing this compound, a direct and atom-economical approach involves the use of ethylene as the vinyl source. This method proceeds by reacting a suitable 4-(trifluoromethoxy)phenyl halide or triflate with ethylene gas.

A representative reaction would involve the coupling of 4-bromo-1-(trifluoromethoxy)benzene with ethylene. The general transformation is depicted below:

Reaction Scheme:

This reaction is catalyzed by a palladium complex, which undergoes oxidative addition with the aryl halide. The resulting organopalladium species then coordinates with ethylene, followed by migratory insertion of the ethylene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the desired this compound product and regenerates the palladium catalyst, allowing the catalytic cycle to continue. A base is required to neutralize the hydrogen halide formed during the reaction. A key example of a similar industrial process is the synthesis of Naproxen, which utilizes a Heck reaction with ethylene. rug.nl

Synthetic Procedures from 4-(trifluoromethoxy)benzaldehyde

An alternative and widely utilized strategy for the synthesis of this compound begins with 4-(trifluoromethoxy)benzaldehyde. This approach relies on olefination reactions, with the Wittig reaction being a prominent example. The Wittig reaction converts aldehydes and ketones to alkenes using a phosphonium (B103445) ylide. masterorganicchemistry.com

The synthesis involves two main steps:

Preparation of the Wittig Reagent: A methyltriphenylphosphonium (B96628) halide (e.g., methyltriphenylphosphonium bromide) is treated with a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding ylide, methylenetriphenylphosphorane.

Reaction with the Aldehyde: The freshly prepared ylide is then reacted with 4-(trifluoromethoxy)benzaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. This ring then decomposes to yield the desired this compound and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.com

Reaction Scheme:

This method offers a reliable way to introduce the vinyl group with good control over the product structure.

Reaction Conditions and Yield Optimization in Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control of various reaction parameters. Optimization of these conditions is crucial for developing a commercially viable and sustainable process.

Influence of Reaction Time and Temperature

Reaction time and temperature are critical factors that significantly impact the yield and selectivity of the Mizoroki-Heck reaction. Generally, higher temperatures can increase the reaction rate, but may also lead to the formation of undesired byproducts through side reactions such as diarylation or isomerization of the double bond. For instance, in some Heck reactions, temperatures as high as 190°C have been employed to achieve reasonable conversion, particularly with less reactive substrates. rug.nl

The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing byproduct formation. Reaction time is also closely linked to temperature; a higher temperature may allow for a shorter reaction time. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential to determine the point of maximum product formation and avoid degradation.

Table 1: Illustrative Impact of Temperature and Time on Mizoroki-Heck Reaction Yield This table is based on general principles of Heck reaction optimization and does not represent specific experimental data for the synthesis of this compound.

| Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|

| 80 | 24 | Low | Slow reaction rate |

| 100 | 12 | Moderate | Improved reaction rate |

| 120 | 6 | High | Optimal balance of rate and selectivity |

| 140 | 4 | Decreased | Potential for byproduct formation |

Catalyst and Ligand Effects

The choice of palladium catalyst and the associated ligands is paramount in the Mizoroki-Heck reaction. The ligand plays a crucial role in stabilizing the palladium center, influencing its electronic and steric properties, and thus affecting the catalytic activity and selectivity.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). For aryl bromides, phosphine (B1218219) ligands such as tri-o-tolylphosphine (B155546) or bidentate ligands like BINAP are often employed to enhance catalyst stability and activity. The use of N-heterocyclic carbene (NHC) ligands has also been shown to be highly effective in promoting Heck reactions, often leading to higher turnover numbers and rates. researchgate.net In some cases, particularly with highly reactive substrates, a ligandless catalyst system using palladium on carbon (Pd/C) can be effective, simplifying the purification process. rug.nl The concentration of the catalyst is also a key variable, with lower catalyst loadings being economically and environmentally advantageous.

Table 2: Illustrative Effect of Different Catalysts and Ligands on Yield This table is based on general principles of Heck reaction optimization and does not represent specific experimental data for the synthesis of this compound.

| Palladium Source | Ligand | Yield (%) | Notes |

|---|---|---|---|

| Pd(OAc)2 | None | Low to Moderate | May require higher temperatures |

| Pd(OAc)2 | PPh3 | Moderate | Commonly used, good general performance |

| Pd(OAc)2 | Tri(o-tolyl)phosphine | High | Bulky ligand can improve selectivity |

| Pd(dba)2 | NHC Ligand | Very High | Often shows superior activity |

Solvent Systems and Their Impact on Yield

The solvent system plays a multifaceted role in the Mizoroki-Heck reaction. It must solubilize the reactants and the catalyst, and its polarity can significantly influence the reaction rate and outcome. Common solvents for Heck reactions include polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724). The choice of solvent can affect the stability of the catalytic species and the rate of the oxidative addition and β-hydride elimination steps. In some cases, the addition of water to the organic solvent can enhance the reaction rate. rug.nl The selection of an appropriate solvent is therefore a critical step in optimizing the synthesis of this compound.

Table 3: Illustrative Impact of Solvent on Mizoroki-Heck Reaction Yield This table is based on general principles of Heck reaction optimization and does not represent specific experimental data for the synthesis of this compound.

| Solvent | Yield (%) | Notes |

|---|---|---|

| Toluene (B28343) | Low | Non-polar, may result in poor solubility of catalyst |

| Acetonitrile | Moderate | Polar aprotic, commonly used |

| DMF | High | Highly polar, often gives good results |

| NMP | High | High boiling point, suitable for high-temperature reactions |

Chemical Reactivity and Transformation Pathways of 1 Trifluoromethoxy 4 Vinylbenzene

Polymerization Reactions of 1-(Trifluoromethoxy)-4-vinylbenzene

The presence of the trifluoromethoxy group significantly influences the polymerization behavior of the vinylbenzene monomer. This section explores its utility in polymer synthesis, the properties of the resulting fluorinated materials, and the application of controlled radical polymerization techniques.

This compound serves as a valuable monomer for the synthesis of partially fluorinated polymers. These polymers are of interest because they can exhibit improved properties compared to their non-fluorinated counterparts. The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, into the side chains of polymers can enhance chemical resistance and other material characteristics. While the polymerization of some fluorinated monomers can be challenging, styrenic monomers like this compound are often more manageable to handle in a laboratory setting.

Copolymerization is a key strategy for incorporating this monomer into polymeric structures. For instance, it can be copolymerized with other styrenic monomers. This approach allows for the tuning of the fluorine content in the final polymer, which in turn influences its properties. The reactivity ratios of the monomers in a copolymerization system dictate the composition of the resulting copolymer.

The introduction of the trifluoromethoxy group into a polystyrene backbone leads to the formation of fluorinated polymeric materials with a unique combination of properties. Fluorinated polymers are generally known for their high thermal stability, chemical resistance, and specific surface properties like water and oil repellency. By incorporating this compound into polymers, it is possible to impart these desirable characteristics. The fluorine content of the polymer is a critical factor that can be adjusted by copolymerizing with non-fluorinated monomers to achieve a balance of properties and processability. These materials can be used in the formulation of compositions with low dielectric constants and low coefficients of thermal expansion, which are valuable in the electronics industry. google.com

Controlled radical polymerization (CRP) techniques have been effectively applied to styrenic monomers to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions. cmu.edu Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) are prominent examples of CRP methods. sigmaaldrich.com

In systems involving styrenic monomers with trifluoromethyl groups, such as α-trifluoromethylstyrene (TFMST), CRP methods have been investigated for copolymerization with styrene (B11656). nih.govnih.gov While TFMST does not readily homopolymerize due to the bulky and electron-withdrawing nature of the trifluoromethyl group at the α-position, it can be copolymerized with styrene. nih.govnih.gov Nitroxide-mediated polymerization has been shown to be an effective method for controlling the copolymerization of TFMST and styrene, allowing for the control of the TFMST content in the resulting copolymer. nih.gov This control over the incorporation of the fluorinated monomer is crucial for tailoring the properties of the final material, such as thermal stability and surface repellency. nih.gov Similar principles of controlled radical polymerization can be applied to systems involving this compound to synthesize polymers with precise architectures and functionalities. rsc.org

Cycloaddition Reactions

The vinyl group of this compound is susceptible to cycloaddition reactions, providing a pathway to synthesize five-membered heterocyclic compounds. These reactions are valuable in organic synthesis for creating complex molecular architectures.

The [3+2] cycloaddition reaction is a significant transformation in organic chemistry that allows for the synthesis of five-membered heterocycles. researchgate.net In the case of this compound, the vinyl group can react with nitrile oxides in a [3+2] cycloaddition manner. researchgate.net This type of reaction involves a 1,3-dipole (the nitrile oxide) reacting with a dipolarophile (the vinyl group of the styrene derivative).

The mechanism of the [3+2] cycloaddition reaction between benzonitrile (B105546) oxide and this compound has been investigated using Molecular Electron Density Theory (MEDT). researchgate.net MEDT is a theoretical framework that proposes that changes in electron density, rather than molecular orbitals, are responsible for the feasibility of a chemical reaction. encyclopedia.pub

Computational studies, using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have been performed to analyze the reaction mechanism. researchgate.net These investigations examine the two competitive regioisomeric reaction pathways, typically referred to as ortho and meta. researchgate.net The analysis of the stationary points along the Intrinsic Reaction Coordinate (IRC) provides a detailed electronic description of the mechanism. researchgate.net The formation of new single bonds during the cycloaddition is understood to occur through the coupling of pseudoradical centers that form along the reaction path. encyclopedia.pub This theoretical approach helps in understanding the reactivity and selectivity observed in these cycloaddition reactions. luisrdomingo.com

Below is a table summarizing the calculated activation energies for the [3+2] cycloaddition reaction of benzonitrile oxide with this compound.

| Regioisomeric Pathway | Activation Energy (kcal/mol) |

|---|---|

| ortho | Data not available in search results |

| meta | Data not available in search results |

[3+2] Cycloaddition with Nitrile Oxides

Analysis of Regioselectivity (Ortho/Meta Pathways)

The regioselectivity of the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a critical aspect of its synthetic utility. buecher.dewikipedia.org In the case of styrenes, arylation can occur at either the α- or β-carbon of the vinyl group, leading to branched or linear products, respectively. The outcome is influenced by a combination of steric and electronic factors, as well as the specific reaction conditions, such as the catalyst, ligands, and solvent used. libretexts.orgacs.org

For this compound, the trifluoromethoxy (-OCF₃) group at the para-position exerts a significant electronic influence on the vinyl group. The -OCF₃ group is known to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but influences the reactivity of the vinyl substituent. youtube.com In the context of the Heck reaction, the regioselectivity is often governed by which carbon of the alkene bond is more susceptible to attack. The reaction can proceed through either a neutral or a cationic pathway, which can favor different regioisomers. buecher.delibretexts.org

Generally, for styrenes, the reaction with aryl halides under neutral conditions (e.g., using phosphine (B1218219) ligands) tends to favor the formation of the linear (β-arylated) product due to steric hindrance at the α-position. libretexts.org However, the use of different ligands or switching to a cationic pathway (often facilitated by triflate electrophiles or the addition of silver salts) can favor the branched (α-arylated) product. buecher.delibretexts.org The electron-withdrawing nature of the para-substituent in this compound would make the β-carbon more electron-poor and potentially more susceptible to nucleophilic attack by the palladium-aryl intermediate, which could influence the typical regiochemical outcome.

Influence of the Trifluoromethyl Group on Activation Energy

The trifluoromethyl (CF₃) group, and by extension the trifluoromethoxy (OCF₃) group, can significantly impact the activation energy of reactions they are involved in. In the context of the Heck reaction, the electron-withdrawing nature of the OCF₃ group on this compound can affect the rate-determining step of the catalytic cycle. The Heck reaction mechanism involves several steps, including oxidative addition, migratory insertion, and β-hydride elimination. wikipedia.org

The electronic properties of the substituent on the styrene can influence the energy of the transition states in these steps. An electron-withdrawing group like OCF₃ can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, potentially facilitating the migratory insertion step. However, it can also affect the stability of the intermediates.

Computational studies on related systems have shown that electron-withdrawing substituents can destabilize the sigma complex intermediate in electrophilic aromatic substitutions, thereby increasing the activation energy. youtube.com While the Heck reaction is not an EAS reaction, similar electronic principles apply to the stability of charged intermediates in the catalytic cycle. For instance, theoretical studies on myoglobin-catalyzed cyclopropanation suggest that electron-deficient alkenes can have different reactivity profiles compared to electron-rich ones. osaka-u.ac.jp A study on the Heck-type coupling of trifluoromethylated alkyl bromides indicates that these reactions proceed, though mechanistic studies suggest a hybrid Pd-radical mechanism might be at play, which could have different activation energy considerations. nih.gov

Role of Solvent on Reaction Regioselectivity

The choice of solvent can have a profound effect on the regioselectivity of the Heck reaction. acs.org Solvents can influence the stability of charged intermediates and the solubility and activity of the catalyst. For instance, the use of polar aprotic solvents like DMF or NMP is common in Heck reactions.

In some cases, the solvent can directly participate in or alter the catalytic cycle. For example, the use of ionic liquids as solvents has been shown to reverse the typical regioselectivity in the Heck arylation of some unsaturated alcohols, favoring the α-product. wikipedia.orgnih.gov This is attributed to the unique coordination environment provided by the ionic liquid, which can stabilize cationic intermediates that lead to the branched product.

Furthermore, computational studies have highlighted the sensitivity of the reaction pathway (neutral vs. cationic) to the solvent model used in the calculations. acs.org This suggests that the solvent's polarity and coordinating ability are key parameters in controlling the regiochemical outcome. For a substrate like this compound, switching from a nonpolar solvent like toluene (B28343) to a more polar solvent like DMF or an ionic liquid could potentially shift the regioselectivity from the linear to the branched product, although specific experimental data for this compound is needed for confirmation. acs.org

Catalytic Asymmetric Cyclopropanation

The synthesis of chiral cyclopropanes is of significant interest in medicinal chemistry, as the cyclopropane (B1198618) ring can enhance the metabolic stability and target affinity of drug candidates. au.dkprinceton.edunih.gov Asymmetric cyclopropanation of alkenes like this compound offers a direct route to enantiomerically enriched cyclopropane derivatives.

Metal-Catalyzed Systems (e.g., Ru-Pheox) with Trifluoromethyl Diazomethane (B1218177)

Ruthenium(II)-Pheox (Pheox = phenyl-oxazoline) complexes have emerged as powerful catalysts for asymmetric cyclopropanation reactions. nih.govresearchgate.netresearchgate.net These catalysts are particularly effective in reactions involving diazo compounds as carbene precursors. For the synthesis of trifluoromethyl-substituted cyclopropanes, trifluoromethyl diazomethane (CF₃CHN₂) is a key reagent.

Research has demonstrated the highly enantioselective synthesis of various trifluoromethyl cyclopropanes from olefins using Ru(II)-Pheox catalysts. rsc.orgresearchgate.net These reactions typically proceed with high yields, excellent diastereoselectivity (up to >99:1), and high enantioselectivity (up to 97% ee). rsc.org The catalytic system has been successfully applied to a range of olefins, including vinyl ethers, vinyl amines, and dienes. rsc.orgresearchgate.net While direct examples with this compound are not explicitly detailed in the provided results, the successful cyclopropanation of other styrenes suggests its potential as a substrate. The electronic nature of the styrene substituent can influence the efficiency and selectivity of the reaction.

| Catalyst System | Substrate Type | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Ru(II)-Pheox | Various Olefins | up to >99:1 | up to 97% | rsc.org |

| Ru(II)-Pheox | Vinylcarbamates | up to 96:4 | up to 99% | nih.gov |

Biocatalytic Approaches Utilizing Engineered Enzymes

Biocatalysis offers a green and highly selective alternative to metal-based catalysis for cyclopropanation reactions. Engineered enzymes, particularly heme-containing proteins like cytochrome P450s and myoglobins, have been repurposed to catalyze carbene transfer reactions with remarkable stereoselectivity. au.dkacs.org

These biocatalytic systems have been used for the cyclopropanation of a variety of substituted styrenes, often with ethyl diazoacetate as the carbene source. au.dk Studies have shown that engineered myoglobin (B1173299) variants can catalyze intramolecular cyclopropanations to form cyclopropane-fused γ-lactones with high yields and up to 99% enantiomeric excess. rochester.edu Furthermore, engineered protoglobins have been developed to catalyze the stereodivergent cyclopropanation of styrenes with trifluorodiazoethane, yielding trifluoromethyl-substituted cyclopropanes. escholarship.org This biocatalytic method has shown activity on a broad range of olefins, including electron-rich and electron-deficient styrenes. escholarship.org

The enantioselectivity of these enzymatic reactions can sometimes be correlated with the size of the substituent on the styrene ring. This highlights the potential for fine-tuning the enzyme's active site to accommodate specific substrates like this compound and achieve high stereoselectivity.

| Enzyme System | Substrate Type | Stereoselectivity | Key Feature | Reference |

| Engineered Myoglobin | Allyl diazoacetates | up to 99% ee | Intramolecular cyclopropanation | rochester.edu |

| Engineered Protoglobin | Styrenes | Moderate to excellent | Stereodivergent synthesis of CF₃-cyclopropanes | escholarship.org |

| Engineered CYP450 | Substituted styrenes | Moderate to high dr and ee | Tunable diastereoselectivity | au.dk |

Electrophilic and Nucleophilic Transformations

The vinyl group of this compound is susceptible to both electrophilic and nucleophilic attacks, a reactivity pattern influenced by the strong electron-withdrawing nature of the para-trifluoromethoxy group.

Electrophilic Transformations: Electrophilic addition to the double bond is a fundamental reaction of alkenes. youtube.com In the case of this compound, the -OCF₃ group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making the vinyl group the more likely site of reaction with many electrophiles. wikipedia.org However, the electron-withdrawing effect of the substituent will decrease the nucleophilicity of the double bond compared to unsubstituted styrene, potentially requiring more reactive electrophiles or harsher reaction conditions. The regioselectivity of electrophilic addition would be expected to follow Markovnikov's rule, with the electrophile adding to the β-carbon to form a more stable benzylic carbocation at the α-position. This carbocation would be somewhat destabilized by the adjacent electron-withdrawing group.

Nucleophilic Transformations: The electron-withdrawing -OCF₃ group makes the vinyl group in this compound an electron-deficient alkene, rendering it susceptible to nucleophilic attack, particularly Michael-type or conjugate additions. Strong nucleophiles can add to the β-carbon of the vinyl group. This type of reactivity is observed in related systems like nitrostyrenes, which readily undergo addition reactions with various nucleophiles. While specific examples for this compound are not detailed in the search results, this reactivity pattern is a cornerstone of modern organic synthesis for creating C-C and C-heteroatom bonds.

Electrochemical Epoxidation using Water as an Oxygen Source

The electrochemical epoxidation of alkenes using water as the oxygen source represents a sustainable and safe alternative to traditional methods that often rely on hazardous oxidants like peroxides or chlorine. rsc.orgmit.edu This method can proceed through either a direct or indirect mechanism. In the indirect, chlorine-mediated approach, electrochemically generated chlorine reacts with the alkene to form a chlorohydrin, which is then converted to the epoxide in an alkaline aqueous electrolyte. rsc.orgmit.edu Direct electrochemical epoxidation involves the generation of a high-valent metal-oxo species at the anode, which then transfers an oxygen atom to the alkene. mit.edu

Functionalization Reactions

A novel synthetic transformation allows for the direct conversion of trifluoromethyl arenes into methyl-dithioesters through a process known as defluorinative thio-functionalization. rsc.orgresearchgate.net This microwave-assisted method utilizes a BF₃SMe₂ complex, which acts as a multifunctional Lewis acid, sulfur source, and defluorination/demethylation agent. rsc.orgresearchgate.net The reaction is operationally simple and avoids the need for pre-functionalization of the trifluoromethyl group. rsc.orgresearchgate.net

The reaction has been applied to a range of trifluoromethylarenes. However, the presence of a 4-vinylbenzene group on the trifluoromethyl-substituted arene was found to lead to significant side-product formation and degradation. Despite these challenges, the desired methyl-dithioester product could be isolated, albeit in a low yield of 11% after a 10-minute reaction time. rsc.org This suggests that while the vinyl group is sensitive to the reaction conditions, the transformation is still feasible. The lower yield highlights the delicate balance of reactivity between the trifluoromethyl group and the vinyl moiety under these specific conditions. rsc.org

Table 1: Scope of Defluorinative Thio-functionalization of Various Trifluoromethylarenes

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-(Trifluoromethyl)benzene | Methyl 2-phenyldithioate | 83 |

| 4-Phenyl-1-(trifluoromethyl)benzene | Methyl 2-(biphenyl-4-yl)dithioate | 71 |

| 1-Naphthyl(trifluoromethyl)methane | Methyl 2-(naphthalen-1-yl)dithioate | 62 |

| This compound | Methyl 2-(4-vinylphenyl)dithioate | 11 |

| 4-Fluoro-1-(trifluoromethyl)benzene | Methyl 2-(4-fluorophenyl)dithioate | Not specified |

| 4-Chloro-1-(trifluoromethyl)benzene | Methyl 2-(4-chlorophenyl)dithioate | Not specified |

| 4-Bromo-1-(trifluoromethyl)benzene | Methyl 2-(4-bromophenyl)dithioate | 51 |

Data sourced from a study on the defluorinative thio-functionalization of trifluoromethylarenes. rsc.org

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgyoutube.com This reaction is widely used for the synthesis of substituted alkenes, including vinylarenes. youtube.com In the context of this compound, this compound can serve as the alkene substrate, reacting with an aryl or vinyl halide to produce a more complex stilbene (B7821643) or diene derivative.

The general mechanism of the Mizoroki-Heck reaction involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the alkene with a new substituent and the palladium catalyst. wikipedia.org Styrene and its derivatives are common substrates in Mizoroki-Heck reactions. rsc.orgmdpi.com The reaction tolerates a wide range of functional groups on both the alkene and the halide partner. wikipedia.org

While specific examples detailing the Mizoroki-Heck coupling of an aryl halide with this compound as the substrate were not found in the provided search results, the general reactivity of styrenes suggests that such a reaction is highly plausible. The electron-withdrawing nature of the trifluoromethoxy group would influence the regioselectivity of the arylation, which typically occurs at the less substituted carbon of the vinyl group due to steric factors. mit.edu For instance, the reaction of this compound with an aryl iodide in the presence of a palladium catalyst and a base would be expected to yield a (E)-1-aryl-2-(4-(trifluoromethoxy)phenyl)ethene.

Table 2: General Mizoroki-Heck Reaction Parameters

| Component | Examples |

|---|---|

| Alkene Substrate | This compound |

| Aryl/Vinyl Halide | Aryl iodides, bromides, triflates |

| Catalyst | Pd(OAc)₂, PdCl₂, [Pd(PPh₃)₄] |

| Ligand | PPh₃, P(o-tol)₃, BINAP |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, acetonitrile (B52724) |

This table represents typical components for a Mizoroki-Heck reaction and is not based on a specific reaction with this compound.

General Reactivity of the Vinyl Moiety in Organic Synthesis

The vinyl group of this compound is a versatile functional handle that can participate in a variety of organic transformations beyond the previously mentioned reactions. The electron-withdrawing trifluoromethoxy group on the para position of the phenyl ring influences the electron density of the double bond, affecting its reactivity in various addition and polymerization reactions.

Polymerization: Styrene and its derivatives are well-known to undergo polymerization. Trifluoromethyl-substituted styrenes have been shown to readily polymerize via free radical initiation. researchgate.netnih.gov For instance, 4-(trifluoromethyl)styrene (B10332) can be polymerized. nih.gov Given the structural similarity, this compound is expected to undergo radical polymerization to form poly(4-(trifluoromethoxy)styrene). The properties of the resulting polymer, such as its glass transition temperature and thermal stability, would be influenced by the bulky and polar trifluoromethoxy group. researchgate.net Cationic polymerization of p-methoxystyrene has also been demonstrated, suggesting that the polymerization mechanism can be tuned based on the electronic nature of the substituent. acs.org

Other Addition Reactions: The vinyl group can undergo a range of addition reactions. For example, dihydroxylation can be achieved to form the corresponding diol. Syn-dihydroxylation can be carried out using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant like NMO) or cold potassium permanganate. youtube.comorganic-chemistry.orgkhanacademy.orgrsc.orgyoutube.com These reactions proceed through a concerted mechanism to add two hydroxyl groups to the same face of the double bond. youtube.comyoutube.com Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening. youtube.com

Furthermore, hydroamination and hydrotrifluoromethylation are other potential transformations. While specific examples with this compound are not detailed in the provided search results, hydrotrifluoromethylation of styrene derivatives has been achieved under visible-light photoredox conditions. mdpi.com This suggests a potential pathway to further functionalize the vinyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule, offering insights into their chemical environment and proximity to other atoms. For this compound, the ¹H NMR spectrum typically displays signals corresponding to the vinyl group and the aromatic protons.

The vinyl group protons typically appear as a set of coupled signals. The geminal protons on the terminal carbon of the double bond often present as two distinct doublets, while the proton on the adjacent carbon appears as a doublet of doublets due to coupling with the other two vinyl protons. The aromatic protons on the benzene ring usually appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene ring.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic | ~7.1-7.4 | d | ~8.5 |

| Aromatic | ~7.1-7.4 | d | ~8.5 |

| Vinylic | ~6.6-6.8 | dd | J ≈ 17.6, 10.9 |

| Vinylic | ~5.7-5.9 | d | J ≈ 17.6 |

| Vinylic | ~5.3-5.5 | d | J ≈ 10.9 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific derivative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, distinct signals are observed for the carbons of the vinyl group, the aromatic ring, and the trifluoromethoxy group. The carbon atom attached to the highly electronegative fluorine atoms of the trifluoromethoxy group typically shows a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to carbon-fluorine coupling. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the trifluoromethoxy group and the electron-donating/withdrawing nature of the vinyl group. oregonstate.edu

| Carbon | Typical Chemical Shift (δ) in ppm |

| CF₃ | ~120 (q, J ≈ 257 Hz) |

| Aromatic C-OCF₃ | ~149 |

| Aromatic C-vinyl | ~136 |

| Aromatic CH | ~128 |

| Aromatic CH | ~121 |

| Vinylic CH | ~135 |

| Vinylic CH₂ | ~117 |

Note: Chemical shifts are approximate and can be influenced by the solvent and substitution pattern.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of the trifluoromethoxy group, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing this compound and its derivatives. wikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR detection. wikipedia.org The chemical shift of the trifluoromethoxy group provides a clear and often isolated signal in the ¹⁹F NMR spectrum. This signal is typically a singlet in proton-decoupled spectra and its position can be indicative of the electronic environment of the aromatic ring. azom.comspectrabase.com For trifluoromethoxy groups attached to a benzene ring, the chemical shift generally appears in a specific region of the spectrum. azom.com

| Fluorine Environment | Typical Chemical Shift (δ) in ppm |

| Ar-OCF₃ | ~ -58 |

Note: The chemical shift is referenced to an external standard, commonly CFCl₃. Negative values indicate an upfield shift.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a molecule, a critical step in identifying unknown compounds or confirming the structure of synthesized molecules like this compound. nih.govdtic.mil For this compound, HRMS can precisely confirm the presence and number of carbon, hydrogen, fluorine, and oxygen atoms.

Electron Ionization (EI) and Desorption Atmospheric Pressure Chemical Ionization (DART) MS

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically leads to extensive fragmentation of the molecule. The resulting fragmentation pattern in the mass spectrum serves as a molecular fingerprint and can be used to deduce the structure of the compound. For this compound, characteristic fragments would likely include the loss of the trifluoromethoxy group or parts of the vinyl group.

Desorption Atmospheric Pressure Chemical Ionization (DART) is a soft ionization technique that allows for the analysis of samples in their native state with minimal sample preparation. nih.gov It typically produces protonated molecules [M+H]⁺ with less fragmentation than EI. nih.gov This is particularly useful for confirming the molecular weight of the parent compound. DART-MS can be a rapid and effective method for the initial screening and identification of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This makes it an essential tool for identifying and quantifying the compound in complex mixtures, assessing its purity, and detecting trace-level impurities or byproducts from its synthesis. lcms.cz

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The choice of column is critical, with non-polar or medium-polarity columns being suitable for this analyte. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for confident identification. The high-resolution mass spectrometry capabilities of instruments like the Orbitrap can provide exceptional mass accuracy, which significantly aids in determining the elemental composition of the parent molecule and its fragments. lcms.cz This technique is also fundamental in extractables and leachables (E&L) studies to identify chemicals that might migrate from polymeric materials made using this monomer. lcms.cz

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₉H₇F₃O]⁺ | 188.04 |

| [M-CF₃]⁺ | [C₈H₇O]⁺ | 119.05 |

| [M-OCF₃]⁺ | [C₈H₇]⁺ | 103.05 |

| Vinylbenzene cation | [C₈H₇]⁺ | 103.05 |

Note: The data in this table is predictive and based on the general fragmentation patterns of related aromatic and fluorinated compounds.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the IR spectrum is expected to show characteristic bands for the vinyl group, the para-substituted benzene ring, and the trifluoromethoxy group.

Key expected absorption bands include the C-H stretching vibrations of the vinyl and aromatic groups, the C=C stretching of the vinyl group and the aromatic ring, and the strong, characteristic absorptions of the C-F and C-O bonds of the trifluoromethoxy substituent.

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic & Vinyl C-H Stretch | Medium |

| 1630 | Vinyl C=C Stretch | Medium |

| 1610, 1510, 1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1250-1150 | C-F Stretch (Trifluoromethoxy) | Strong, Broad |

| 1200-1000 | C-O Stretch (Aryl Ether) | Strong |

| 990, 910 | Vinyl C-H Out-of-Plane Bend | Strong |

Note: This data is based on characteristic frequencies for substituted styrenes and fluorinated aromatic compounds.

Raman Spectroscopy (for related compounds)

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and C=C bonds often produce strong signals in Raman spectra.

For related vinyl monomers like styrene, the Raman spectrum shows significant changes during polymerization. The intensities of the lines associated with the benzene ring conjugated with the vinyl group's C=C bond are particularly affected. The Raman spectrum of this compound would be expected to have strong peaks for the aromatic ring vibrations and the vinyl C=C stretch. The symmetric vibrations of the benzene ring, which are often weak in the IR spectrum, are typically prominent in the Raman spectrum. researchgate.netresearchgate.net

Table 3: Characteristic Raman Shifts for Related Aromatic Compounds

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Benzene | 3063 | C-H Symmetrical Stretching | researchgate.net |

| Benzene | 1586 | C=C Stretching | researchgate.net |

| Benzene | 992 | Ring Breathing Mode | researchgate.net |

| Styrene | >600 | Vibrations retain frequency during polymerization |

In Situ Fourier Transform Infrared (FTIR) Spectroscopy

In Situ Fourier Transform Infrared (FTIR) spectroscopy is a state-of-the-art analytical method for monitoring chemical reactions in real-time. cmu.eduthermofisher.com This technique is exceptionally well-suited for studying the polymerization kinetics of monomers like this compound. By immersing an attenuated total reflection (ATR) probe into the reaction vessel, spectra can be collected continuously throughout the process. researchgate.net

During the polymerization of this compound, the reaction can be followed by monitoring the decrease in absorbance of monomer-specific peaks, such as the vinyl C=C stretch (~1630 cm⁻¹) and the vinyl C-H wagging modes (~990 and 910 cm⁻¹). cmu.edu Concurrently, the growth of new peaks corresponding to the formation of the polymer backbone (e.g., aliphatic C-H stretches) can be observed. cmu.edu This real-time data allows for the precise determination of reaction rates, conversion, and provides insights into the polymerization mechanism under various conditions. cmu.eduresearchgate.net The technique can also be used to study the formation of reaction intermediates. rsc.org

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and commercial products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. It is widely used for purity determination and quantification. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). nih.gov Given the fluorinated nature of the analyte, specialized fluorinated stationary phases can also offer alternative selectivity and improved peak shape. chromatographyonline.com Detection is typically achieved using a UV detector, as the aromatic ring provides strong chromophores. HPLC is valuable for separating the monomer from starting materials, byproducts, inhibitors, and any oligomers that may have formed during storage or synthesis.

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Method

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecyl silica), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic or Gradient; Acetonitrile/Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: This table represents a typical starting point for method development. The mobile phase composition would need to be optimized to achieve the desired separation.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and highly sensitive method used to monitor the progress of chemical reactions. libretexts.org It operates on the principle of differential partitioning of compounds between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). mit.eduyoutube.com By observing the disappearance of starting materials and the appearance of products on a TLC plate, chemists can efficiently track a reaction's progression towards completion. youtube.com

In the context of synthesizing this compound, TLC is an invaluable tool. A typical procedure involves spotting the reaction mixture onto a TLC plate alongside reference spots of the starting materials. youtube.com The plate is then placed in a chamber containing a suitable eluent, a solvent system chosen based on the polarity of the reactants and products. youtube.com For non-polar compounds like styrenes, a common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297). rsc.org

As the eluent ascends the plate via capillary action, it carries the compounds with it at different rates. youtube.com Non-polar compounds travel further up the plate (higher Retention Factor, Rf value), while polar compounds adhere more strongly to the polar stationary phase and travel shorter distances (lower Rf value). libretexts.org The position of each spot can be visualized, often using a UV lamp, as aromatic compounds like this compound are typically UV-active. mit.eduyoutube.com

The progress of the reaction is monitored by taking samples from the reaction vessel at different time intervals and running a TLC plate. youtube.com At the start, a spot corresponding to the starting material will be prominent. As the reaction proceeds, a new spot corresponding to the product, this compound, will appear, and the intensity of the starting material spot will diminish. youtube.com The reaction is considered complete when the starting material spot is no longer visible. youtube.com

Table 1: Illustrative TLC Monitoring of a Hypothetical Reaction to Form this compound

| Time Point | Starting Material Spot (Rf ≈ 0.4) | Product Spot (Rf ≈ 0.6) | Observations |

| t = 0 min | Intense | Not Visible | Reaction initiated. Only starting material is present. |

| t = 30 min | Intense | Faint | Product formation has begun. |

| t = 60 min | Moderate | Moderate | Significant conversion to product. |

| t = 120 min | Faint | Intense | Reaction is nearing completion. |

| t = 180 min | Not Visible | Intense | Reaction is complete. Starting material is consumed. |

Note: Rf values are hypothetical and depend on the specific TLC plate and eluent system used.

Column Chromatography for Product Purification

Following the completion of a reaction, column chromatography is a standard and effective technique for the purification of the desired product from byproducts and unreacted starting materials. rsc.org This method works on the same principles of separation as TLC but on a larger, preparative scale. libretexts.org

For the purification of this compound, a glass column is typically packed with a stationary phase, most commonly silica gel (200-400 mesh). rsc.org The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. Then, a carefully selected solvent system (mobile phase), often determined by preliminary TLC analysis, is passed through the column. youtube.com

A gradient of solvents, commonly starting with a less polar mixture (e.g., petroleum ether or hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate), is used to elute the compounds from the column. rsc.org The components of the mixture move down the column at different rates depending on their polarity. The least polar compounds, which have weaker interactions with the silica gel, travel down the column faster and are collected first. More polar impurities will be retained on the column longer. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Table 2: Typical Setup for Column Chromatography Purification

| Component | Description | Purpose in Purifying this compound |

| Stationary Phase | Silica Gel (e.g., 200-400 or 300-400 mesh). rsc.org | A polar adsorbent that separates compounds based on polarity. |

| Mobile Phase (Eluent) | A mixture of solvents, typically petroleum ether and ethyl acetate. rsc.org | Carries the crude mixture through the stationary phase. The polarity can be adjusted to control the separation. |

| Column | A vertical glass cylinder with a stopcock at the bottom. | Contains the stationary and mobile phases. |

| Crude Product | The reaction mixture after work-up. | The mixture containing this compound and impurities that needs to be purified. |

| Collection Vessels | Test tubes or flasks. | Used to collect the separated fractions as they elute from the column. |

Other Specialized Analytical Techniques

Beyond routine chromatographic methods, more specialized techniques can provide deeper insights into the molecular structure and conformation of this compound and related molecules.

Electron Diffraction for Conformational Analysis (for related compounds)

In GED, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and torsional angles. aps.org For molecules with rotational flexibility, such as those containing a trifluoromethoxy group attached to a benzene ring, GED can reveal the most stable conformation. researchgate.net

Studies on trifluoromethoxybenzene have shown that the molecule predominantly adopts a "perpendicular" conformation, where the C-O-C plane of the methoxy (B1213986) group is orthogonal to the plane of the benzene ring. researchgate.netresearchgate.net This is in contrast to simpler analogues like anisole (B1667542), where a planar conformation is preferred. The perpendicular arrangement in TFMB is attributed to electronic effects stemming from the highly electronegative fluorine atoms. researchgate.net Similar perpendicular or near-perpendicular conformations have been determined for related molecules like o-fluoro(trifluoromethoxy)benzene and (trifluoromethyl)thiobenzene. researchgate.netresearchgate.net These findings strongly suggest that this compound would also exhibit a similar perpendicular orientation of the trifluoromethoxy group relative to the phenyl ring.

Table 3: Conformational Analysis of Related Compounds by Gas Electron Diffraction (GED)

| Compound | Method | Key Conformational Finding | Reference |

| Trifluoromethoxybenzene (TFMB) | GED & Quantum Chemical Calculations | The molecule exists in a perpendicular conformation, with the C-O-C plane orthogonal to the phenyl ring. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| o-Fluoro(trifluoromethoxy)benzene | GED & Quantum Chemical Calculations | Molecules exist as the orthogonal (perpendicular) conformer in the gas phase. researchgate.net | researchgate.net |

| (Trifluoromethyl)thiobenzene | GED & Quantum Chemical Calculations | Both experimental studies result in a perpendicular orientation of the SCF₃ bond relative to the benzene plane. researchgate.net | researchgate.net |

Conclusion

1-(Trifluoromethoxy)-4-vinylbenzene stands as a promising monomer for the development of advanced polymers with a unique profile of properties. The strategic incorporation of the trifluoromethoxy group offers a pathway to materials with enhanced thermal and chemical stability, desirable dielectric properties, and modified surface characteristics. While detailed research on the homopolymer of this compound is an area ripe for further exploration, the established principles of fluorine chemistry and polymer science strongly suggest its potential in creating high-performance materials for a variety of specialized applications, from microelectronics to protective coatings.

Computational Chemistry and Theoretical Studies on 1 Trifluoromethoxy 4 Vinylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are often difficult or impossible to measure experimentally. Methodologies like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are at the forefront of these computational explorations.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organic molecules due to its balance of accuracy and computational cost. For systems related to 1-(trifluoromethoxy)-4-vinylbenzene, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to analyze the electronic properties and predict reactivity. nih.gov

A key application of DFT in this context is the calculation of conceptual DFT global reactivity indices. These indices, including electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), provide a quantitative measure of a molecule's reactivity. For instance, in a comparative study of the [3+2] cycloaddition reaction of benzonitrile (B105546) oxide with 1-trifluoromethyl-4-vinylbenzene and 1-methyl-4-vinylbenzene, DFT was used to calculate these indices. nih.gov

Table 1: Conceptual DFT Global Reactivity Indices (in eV) for Reactants in a Related System (Data adapted from a study on 1-trifluoromethyl-4-vinylbenzene) nih.gov

| Compound | μ | η | ω | N |

| Benzonitrile Oxide | -3.93 | 6.04 | 1.28 (Strong Electrophile) | 2.11 (Moderate Nucleophile) |

| 1-trifluoromethyl-4-vinylbenzene | -6.83 | 5.86 | 3.98 (Strong Electrophile) | 1.63 (Marginal Nucleophile) |

| 1-methyl-4-vinylbenzene | -5.79 | 5.40 | 3.10 (Strong Electrophile) | 2.67 (Strong Nucleophile) |

This table illustrates the type of data generated through DFT calculations on a similar compound, providing a model for the expected electronic character of this compound.

The high electrophilicity index (ω) of the vinylbenzene derivatives suggests they act as electrophiles in cycloaddition reactions. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, significantly increases the electrophilicity and decreases the nucleophilicity of the vinylbenzene system compared to an electron-donating group like methyl. nih.gov It is expected that the trifluoromethoxy group in this compound would exert a similar, potent electron-withdrawing effect.

Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital (FMO) theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. This framework has been successfully applied to analyze the mechanism of [3+2] cycloaddition reactions involving substituted vinylbenzenes. nih.gov

In the MEDT study of the reaction between benzonitrile oxide and 1-trifluoromethyl-4-vinylbenzene, an analysis of the Conceptual DFT Parr functions was performed. This analysis helps to identify the most nucleophilic and electrophilic sites within a molecule, thereby predicting the regioselectivity of the reaction. The calculations indicated that the reaction proceeds via a one-step mechanism with asynchronous bond formation. nih.gov The electron density analysis within the MEDT framework provides a detailed picture of the electronic rearrangements that occur throughout the reaction coordinate. nih.gov

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular systems. While computationally intensive, they offer benchmark data for more approximate methods. Studies on related fluorinated aromatic compounds, such as di- and trifluorobenzene-benzene complexes, have utilized ab initio methods like MP2/6-31G* to investigate non-covalent interactions. bldpharm.com

These calculations have shown that fluorinated benzenes can form complexes with other aromatic rings through either aromatic-aromatic stacking or H--F hydrogen bonding. bldpharm.com The specific geometry and binding energy (ranging from 3.4 to 4.5 kcal/mol) are determined by the pattern of fluorination. bldpharm.com Such findings are relevant for understanding the intermolecular interactions that this compound might engage in, for example, in crystal packing or interactions with a polymer matrix.

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. This includes the characterization of stationary points like reactants, products, intermediates, and, crucially, transition states.

The transition state (TS) is a critical point on the potential energy surface that represents the highest energy barrier along the reaction pathway. Characterizing the geometry and energy of the TS is essential for understanding reaction kinetics and selectivity. In the computational study of the [3+2] cycloaddition of benzonitrile oxide with 1-trifluoromethyl-4-vinylbenzene, DFT calculations were used to locate and optimize the geometries of the transition states for the possible ortho and meta regioisomeric pathways. nih.gov

The calculations revealed that the meta pathway had a lower activation energy than the ortho pathway, correctly predicting the experimentally observed regioselectivity. nih.gov The geometries of the transition states showed that the new C-C and C-O bonds are formed asynchronously. nih.gov

Table 2: Calculated Activation and Reaction Energies (in kcal/mol) for a Related Cycloaddition Reaction (Data from a study on 1-trifluoromethyl-4-vinylbenzene) nih.gov

| Pathway | ΔEa (Activation Energy) | ΔEr (Reaction Energy) |

| Ortho | 16.5 | -31.9 |

| Meta | 15.6 | -34.6 |

This table demonstrates how computational modeling can quantify the energy barriers for different reaction channels, providing a basis for predicting the major product.

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state smoothly connects the reactants and the products on the potential energy surface. The IRC path is defined as the minimum energy path in mass-weighted coordinates leading downhill from the transition state.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical properties. Through methods rooted in quantum mechanics, we can map the distribution of electrons and identify regions that are prone to electrophilic or nucleophilic attack.

Conceptual Density Functional Theory (DFT) offers a framework to quantify and rationalize chemical reactivity using various descriptors derived from the electron density. These descriptors provide insights into the global and local reactivity of a molecule. For this compound, we can anticipate the values of key descriptors based on the known electronic nature of its constituent parts.

The trifluoromethoxy group is a potent electron-withdrawing group, a property it shares with the trifluoromethyl group. nih.govmdpi.comontosight.ai This is due to the high electronegativity of the fluorine atoms. However, the oxygen atom in the -OCF₃ group can also participate in resonance, donating electron density to the aromatic ring. This interplay between the inductive withdrawal by the -CF₃ part and the potential for resonance donation by the oxygen atom will shape the electronic landscape of the molecule.

To provide a quantitative perspective, we can examine the calculated conceptual DFT descriptors for the analogous 1-trifluoromethyl-4-vinylbenzene. These values serve as a baseline for predicting the properties of this compound.

Table 1: Predicted Conceptual DFT Descriptors for this compound

| Descriptor | Predicted Value/Characteristic | Rationale for Prediction |

| Global Electrophilicity Index (ω) | High | The strong electron-withdrawing nature of the -OCF₃ group will lower the HOMO and LUMO energies, leading to a high electrophilicity index, similar to or slightly modulated compared to the -CF₃ analog. |

| Global Hardness (η) | Moderate to High | The molecule is expected to have a significant HOMO-LUMO gap, contributing to its stability and hardness. The oxygen atom's influence might slightly soften it compared to the -CF₃ analog. |

| Electronic Chemical Potential (μ) | Low (more negative) | The presence of the electron-withdrawing group will lower the overall energy of the electrons in the system. |

| Local Reactivity (Fukui Functions) | The vinyl group will be the primary site for electrophilic and radical attack. The carbon atom of the vinyl group attached to the ring (α-carbon) and the terminal carbon (β-carbon) will exhibit distinct reactivities. The aromatic ring will be deactivated towards electrophilic substitution. | The vinyl group is an electron-rich π-system. The trifluoromethoxy group will withdraw electron density from the ring, making it less susceptible to electrophilic attack. The Fukui functions would quantify the most reactive sites. |

| Parr Functions | Parr functions would be essential to predict the regioselectivity in reactions like cycloadditions. For a [3+2] cycloaddition, for instance, the Parr functions would indicate which of the vinyl carbons is more susceptible to nucleophilic or electrophilic attack by the incoming reagent. | These functions are designed to predict the most favorable sites for bond formation in pericyclic reactions. |

It is important to note that while the trifluoromethoxy group is strongly electron-withdrawing inductively, its ability to act as a weak π-donor through resonance could slightly modulate these descriptors compared to the purely inductive and weak hyperconjugative electron-withdrawing trifluoromethyl group.

The Electron Localization Function (ELF) is a powerful tool for visualizing the electron density in a molecule, providing a chemically intuitive picture of bonding, lone pairs, and electron delocalization. An ELF analysis of this compound would reveal distinct basins of electron localization corresponding to core electrons, covalent bonds, and lone pairs.

Based on the structure of the molecule, we can predict the key features of its ELF topology:

Core Basins: Each heavy atom (carbon, oxygen, fluorine) will have a core basin corresponding to its inner-shell electrons.

Valence Basins:

C-H and C-C Bonds: Disynaptic basins will be located along the axes of these covalent bonds, indicating shared electron pairs.

C=C Double Bond: A prominent disynaptic basin with a higher electron population will be present between the two carbon atoms of the vinyl group, characteristic of a double bond.

C-O and C-F Bonds: These polar covalent bonds will show disynaptic basins shifted towards the more electronegative oxygen and fluorine atoms, respectively.

Lone Pairs: Monosynaptic basins, representing non-bonding electrons, will be found around the oxygen atom of the trifluoromethoxy group.

Aromatic System: The delocalized π-system of the benzene (B151609) ring will likely not show distinct localized basins for double bonds but rather a more delocalized pattern of electron density above and below the plane of the ring.

The ELF analysis for the related 1-trifluoromethyl-4-vinylbenzene in a [3+2] cycloaddition reaction has shown that the formation of new C-C and C-O bonds can be clearly visualized, confirming the mechanism of the reaction. A similar analysis for this compound would be invaluable in understanding its reaction mechanisms at a fundamental level.

Prediction of Reactivity and Selectivity

The electronic structure, as described by conceptual DFT and ELF, directly informs the reactivity and selectivity of this compound.

The primary site of reactivity is expected to be the vinyl group, which can participate in various reactions such as:

Electrophilic Addition: The double bond can be attacked by electrophiles. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) will be influenced by the electronic effects of the substituted phenyl ring. The electron-withdrawing trifluoromethoxy group would likely favor the formation of a more stable carbocation intermediate.

Radical Addition and Polymerization: The vinyl group makes this molecule a monomer for polymerization. The stability of the propagating radical will be influenced by the para-substituent.

Cycloaddition Reactions: As seen with its trifluoromethyl analog, the vinyl group is a good dienophile or dipolarophile for cycloaddition reactions. The regioselectivity and stereoselectivity of such reactions would be governed by the frontier molecular orbitals (HOMO and LUMO) of the reactants. A detailed analysis of the energies and coefficients of the FMOs would be necessary for accurate predictions.

Nucleophilic Attack: While less common for an electron-rich double bond, under specific conditions, nucleophilic attack on the vinyl group could be possible, particularly if the nucleophile is very strong or if the reaction is catalyzed.

The aromatic ring, being deactivated by the strongly electron-withdrawing -OCF₃ group, will be less reactive towards electrophilic aromatic substitution than benzene. Any substitution would be directed to the meta positions relative to the trifluoromethoxy group.

Table 2: Predicted Reactivity and Selectivity of this compound

| Reaction Type | Predicted Reactivity | Predicted Selectivity (Regio-/Stereo-) |

| Electrophilic Addition to Vinyl Group | High | Markovnikov selectivity is expected, with the electrophile adding to the terminal carbon (β-carbon) to form a more stable benzylic carbocation. |

| Radical Polymerization | High | Head-to-tail polymerization is expected to be the dominant pathway due to the formation of more stable benzylic radicals. |

| [3+2] Cycloaddition (e.g., with a nitrile oxide) | Moderate to High | The regioselectivity will depend on the specific dipole. Based on the analysis of the trifluoromethyl analog, a high degree of regioselectivity is anticipated, predictable by examining the FMO interactions and Parr functions. |